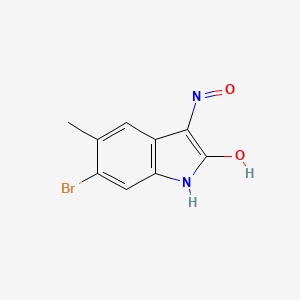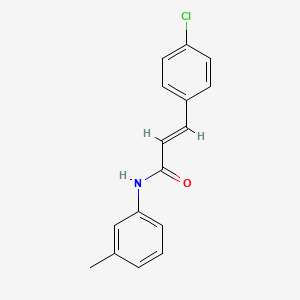![molecular formula C17H26N2O4 B5564686 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)
4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol, also known as MP-10, is a synthetic compound that has been widely researched for its potential therapeutic applications. MP-10 is a member of the oxazepine class of compounds and has a unique chemical structure that makes it a promising candidate for further development.
Mécanisme D'action
The mechanism of action of 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which are important processes in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in certain formulations. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-methylpiperidine to form a Schiff base intermediate. The intermediate is then reacted with furoyl chloride to form the final product, this compound. The synthesis of this compound has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Propriétés
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[5-[(4-methylpiperidin-1-yl)methyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-13-4-6-18(7-5-13)11-15-2-3-16(23-15)17(21)19-8-9-22-12-14(20)10-19/h2-3,13-14,20H,4-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKQHRFBJNBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCOCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)
![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)
![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)
![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)

![(4-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5564661.png)
![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)
![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)
![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)
![2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5564706.png)

